molecular formula C8H7Cl2IO2 B13334539 2,4-Dichloro-1,5-dimethoxy-3-iodobenzene

2,4-Dichloro-1,5-dimethoxy-3-iodobenzene

Katalognummer: B13334539
Molekulargewicht: 332.95 g/mol
InChI-Schlüssel: JYBBPZDYMMNNSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dichloro-1,5-dimethoxy-3-iodobenzene: is an organic compound with the molecular formula C8H7Cl2IO2 It is a derivative of benzene, characterized by the presence of two chlorine atoms, one iodine atom, and two methoxy groups attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-1,5-dimethoxy-3-iodobenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2,4-dichloro-1,5-dimethoxybenzene using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Dichloro-1,5-dimethoxy-3-iodobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can be reduced to remove halogen atoms or convert methoxy groups to hydroxyl groups.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry: 2,4-Dichloro-1,5-dimethoxy-3-iodobenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology and Medicine: In medicinal chemistry, this compound can be used to develop new drugs with potential therapeutic effects. Its derivatives might exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

Industry: The compound is utilized in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, resins, and other advanced materials with specific properties .

Wirkmechanismus

The mechanism of action of 2,4-Dichloro-1,5-dimethoxy-3-iodobenzene depends on the specific chemical reactions it undergoes. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that can react with electrophiles to form substituted products. The presence of electron-donating methoxy groups and electron-withdrawing halogen atoms influences its reactivity and selectivity in these reactions .

Vergleich Mit ähnlichen Verbindungen

    2,4-Dichloroiodobenzene: Similar structure but lacks methoxy groups.

    1,3-Dichloro-5-iodobenzene: Similar halogenation pattern but different positions of substituents.

    2,4-Dichloro-3-iodoanisole: Similar structure with one methoxy group instead of two.

Uniqueness: 2,4-Dichloro-1,5-dimethoxy-3-iodobenzene is unique due to the combination of two methoxy groups and three halogen atoms on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications .

Eigenschaften

Molekularformel

C8H7Cl2IO2

Molekulargewicht

332.95 g/mol

IUPAC-Name

2,4-dichloro-3-iodo-1,5-dimethoxybenzene

InChI

InChI=1S/C8H7Cl2IO2/c1-12-4-3-5(13-2)7(10)8(11)6(4)9/h3H,1-2H3

InChI-Schlüssel

JYBBPZDYMMNNSG-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C(=C1Cl)I)Cl)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.